1-(Cyclopropylmethyl)-1H-imidazole-2-carbaldehyde
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Overview
Description
1-(Cyclopropylmethyl)-1H-imidazole-2-carbaldehyde is an organic compound characterized by the presence of a cyclopropylmethyl group attached to an imidazole ring, which is further substituted with a carbaldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-1H-imidazole-2-carbaldehyde typically involves the cyclopropylmethylation of imidazole derivatives. One common method includes the reaction of imidazole with cyclopropylmethyl halides under basic conditions to form the desired product. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: 1-(Cyclopropylmethyl)-1H-imidazole-2-carboxylic acid.
Reduction: 1-(Cyclopropylmethyl)-1H-imidazole-2-methanol.
Substitution: 2-Bromo-1-(cyclopropylmethyl)-1H-imidazole.
Scientific Research Applications
1-(Cyclopropylmethyl)-1H-imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-1H-imidazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-(Cyclopropylmethyl)-1H-imidazole-4-carbaldehyde: Has the aldehyde group at a different position, which can affect its reactivity and biological activity.
Cyclopropylmethylamine: Contains a primary amine group instead of an imidazole ring, leading to different chemical and biological properties
Uniqueness: 1-(Cyclopropylmethyl)-1H-imidazole-2-carbaldehyde is unique due to the combination of the cyclopropylmethyl group, imidazole ring, and aldehyde functionality. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
497855-75-1 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c11-6-8-9-3-4-10(8)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |
InChI Key |
ZWIUISNNTWDFAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=CN=C2C=O |
Origin of Product |
United States |
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